3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine
Description
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-7-8-15(19-18-12)22-13-5-4-10-20(11-13)16(21)14-6-2-3-9-17-14/h2-3,6-9,13H,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZDCFQMCBRTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves multiple steps, starting with the preparation of the individual ring systems. The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives. The pyridazine ring is often prepared via cyclization reactions involving hydrazine derivatives and diketones. The final step involves the coupling of these ring systems under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in the industrial synthesis include palladium catalysts, hydrazine derivatives, and various organic solvents.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The compound’s pyridazine core differentiates it from pyridine or pyrimidine-based analogs. Below is a comparison with key analogs from the provided evidence:
Compound BK70659 ()
- Structure : 3-methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine.
- Key Differences: Heterocycle: Pyrrolidine (5-membered) vs. piperidine (6-membered) in the target compound. Pyrrolidine’s smaller ring size reduces conformational flexibility. Acyl Group: 5-methyloxazole-3-carbonyl vs. pyridine-2-carbonyl.
- Molecular Weight : 288.30 g/mol (C₁₄H₁₆N₄O₃) vs. estimated ~315 g/mol for the target compound.
Compound BK70486 ()
- Structure : 3,5-dimethyl-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide.
- Key Differences :
- Core : Pyrimidine vs. pyridazine.
- Substituents : A pyrazole carboxamide linked to piperidine introduces amide-based hydrogen bonding, contrasting with the target’s ether-linked piperidinyloxy group.
Compounds
- Example : (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime.
- Key Differences :
- Bulky Groups : tert-Butyldimethylsilyl (TBS) protecting group increases lipophilicity, whereas the target compound’s pyridine-2-carbonyl is more planar and reactive.
- Functional Groups : Oxime vs. ether linkage, altering solubility and metabolic stability.
Structural and Functional Implications
Research Findings and Data Gaps
- Comparisons rely on structural inferences.
- Biological Data : Absence of experimental IC₅₀ or binding affinity limits pharmacological comparisons. Further studies are needed to correlate structural differences with activity.
Biological Activity
3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine, a compound with the molecular formula C16H18N4O2, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a piperidine moiety and a pyridine carbonyl group. Its structural complexity allows for interactions with various biological targets, which is crucial for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.346 g/mol |
| Purity | ≥ 95% |
Antitumor Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antitumor properties. For instance, the structural modification of pyridazinone scaffolds has led to the discovery of potent inhibitors targeting c-Met kinase, which is implicated in various cancers. These inhibitors demonstrated effective cell-based inhibitory activity against c-Met driven cell lines, suggesting that this compound could be developed into a novel anticancer agent through further structural optimization .
Anti-Tubercular Activity
The compound has also been investigated for its anti-tubercular properties. Research focused on synthesizing derivatives that demonstrate activity against Mycobacterium tuberculosis. The evaluation of these derivatives revealed promising results, indicating that modifications to the piperidine and pyridine components could enhance efficacy against tuberculosis .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit specific kinases involved in tumor progression and survival.
- Disruption of Cellular Signaling : By interfering with signaling pathways associated with cancer cell proliferation and survival, these compounds can induce apoptosis in malignant cells.
- Antimicrobial Properties : The compound's structure suggests potential interactions with bacterial enzymes or receptors.
Study on Antitumor Activity
In a recent study, a series of pyridazine derivatives were tested for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. Among the tested compounds, those structurally related to this compound exhibited significant cytotoxicity, particularly when combined with standard chemotherapeutic agents like doxorubicin. This synergy suggests a potential for developing combination therapies that could enhance treatment efficacy while minimizing side effects .
Study on Anti-Tubercular Activity
Another investigation focused on the anti-tubercular activity of various substituted derivatives of the compound against Mycobacterium tuberculosis H37Ra strain. The results indicated that specific modifications significantly increased the potency of these compounds, highlighting the importance of structural diversity in drug design .
Q & A
Basic: What are the standard synthetic routes for preparing 3-methyl-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Preparation of the pyridazine core. Start with halogenated pyridazine derivatives (e.g., 3-chloro-6-methoxypyridazine) to introduce reactive sites for coupling .
- Step 2 : Functionalization of the piperidine ring. React pyridine-2-carboxylic acid with piperidin-3-ol to form 1-(pyridine-2-carbonyl)piperidin-3-ol via a carbodiimide-mediated coupling reaction (e.g., using EDC·HCl) .
- Step 3 : Etherification. Couple the hydroxylated piperidine intermediate with the pyridazine core under Mitsunobu conditions (e.g., DIAD/PPh3) or nucleophilic substitution (e.g., K2CO3/DMF, 60–80°C) to form the ether linkage .
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization to isolate the product. Confirm purity via HPLC (>95%) and structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
Key variables for optimization:
- Catalyst/Solvent Systems : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). DMF enhances nucleophilicity of the piperidin-3-olate ion but may promote side reactions .
- Temperature : Perform kinetic studies at 50–100°C. Higher temperatures (80–100°C) accelerate ether formation but risk decomposition of the pyridazine core .
- Base Selection : Compare inorganic bases (K2CO3, Cs2CO3) and organic bases (DBU). Cs2CO3 in DMF at 80°C reportedly achieves >70% yield in analogous pyridazine-piperidine couplings .
- Additives : Include catalytic KI to enhance nucleophilic displacement via a "halogen exchange" mechanism .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- <sup>1</sup>H NMR: Identify protons on the pyridazine ring (δ 8.5–9.0 ppm), piperidine (δ 1.5–3.5 ppm), and pyridine-2-carbonyl (δ 7.5–8.5 ppm) .
- <sup>13</sup>C NMR: Confirm carbonyl resonance (δ ~165 ppm) and quaternary carbons in the pyridazine ring .
- Mass Spectrometry : HRMS (ESI+) should match the molecular formula (C17H17N4O2<sup>+</sup>, exact mass 309.1348) .
- IR Spectroscopy : Detect C=O stretching (1650–1700 cm<sup>−1</sup>) and ether C-O-C (1100–1250 cm<sup>−1</sup>) .
Advanced: How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact biological activity?
- Case Study : Analogous compounds with trifluoromethyl groups (e.g., 3-chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine) show enhanced metabolic stability and target binding due to increased lipophilicity and electron-withdrawing effects .
- Methodology :
- Synthesize derivatives with varied substituents (methyl, CF3, OCH3).
- Assess solubility (logP via shake-flask method) and permeability (PAMPA assay).
- Test in vitro activity (e.g., enzyme inhibition IC50) and correlate with computational docking (AutoDock Vina) to identify key interactions (e.g., H-bonding with pyridine-2-carbonyl) .
Advanced: How to resolve contradictions in biological assay data across similar compounds?
- Root Causes :
- Impurity artifacts (e.g., residual palladium in Suzuki couplings) may skew results. Validate purity via ICP-MS .
- Off-target effects from the piperidine moiety: Perform counter-screening against related receptors (e.g., GPCR panels) .
- Mitigation Strategies :
- Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement.
- Apply structure-activity relationship (SAR) models to distinguish pharmacophore contributions .
Basic: What computational tools predict the compound’s reactivity and stability?
- Reactivity :
- DFT calculations (Gaussian 16) model transition states for hydrolysis or oxidation pathways .
- pKa prediction (MarvinSketch) identifies labile protons (e.g., piperidine N-H).
- Stability :
- Accelerated stability studies (40°C/75% RH, 1–4 weeks) with HPLC monitoring .
- Degradant identification via LC-MS/MS .
Advanced: How to design a fragment-based drug discovery (FBDD) campaign around this scaffold?
- Fragment Library Design :
- Retain the pyridazine-piperidine core as the hinge-binding motif.
- Introduce fragments (MW < 300 Da) at the pyridine-2-carbonyl position for diversification .
- Screening :
- Use SPR or MST to measure binding affinities (KD).
- Prioritize fragments with LE (ligand efficiency) > 0.3 .
- Optimization :
- Grow fragments via structure-guided synthesis (e.g., adding sulfonamides for solubility) .
Advanced: What are the challenges in scaling up the synthesis for preclinical studies?
- Key Issues :
- Low yield in Mitsunobu reactions: Replace DIAD with cheaper reagents (e.g., DEAD) .
- Safety: Exothermic steps (e.g., coupling reactions) require controlled addition and cooling .
- Process Solutions :
- Switch from batch to flow chemistry for hazardous intermediates (e.g., azide formation) .
- Optimize workup: Replace column chromatography with crystallization (e.g., using EtOAc/hexane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
